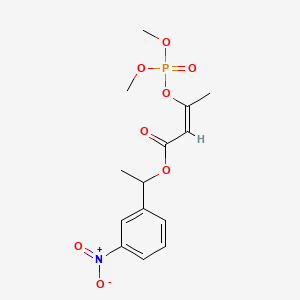
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound with a complex structure that includes a nitrophenyl group, an ethyl ester, and a dimethoxyphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate typically involves multi-step organic reactions. One common method includes the esterification of 3-nitrophenylacetic acid with 3-((dimethoxyphosphinyl)oxy)-2-butenoic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitrophenyl and phosphinyl groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phosphinyl group can act as a ligand for metal ions, influencing catalytic processes. The compound’s reactivity is largely determined by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- 1-(3-Nitrophenyl)ethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate
- 1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-pentenoate
Uniqueness
1-(3-Nitrophenyl)ethyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitrophenyl and phosphinyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
64011-86-5 |
|---|---|
Molecular Formula |
C14H18NO8P |
Molecular Weight |
359.27 g/mol |
IUPAC Name |
1-(3-nitrophenyl)ethyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C14H18NO8P/c1-10(23-24(19,20-3)21-4)8-14(16)22-11(2)12-6-5-7-13(9-12)15(17)18/h5-9,11H,1-4H3/b10-8- |
InChI Key |
NKBJXXXGNDOQSJ-NTMALXAHSA-N |
Isomeric SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)/C=C(/C)\OP(=O)(OC)OC |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)C=C(C)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


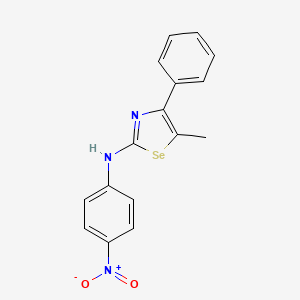


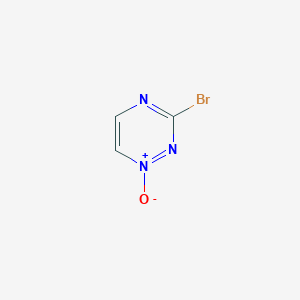
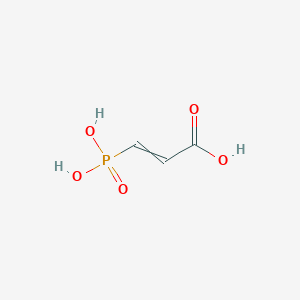
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

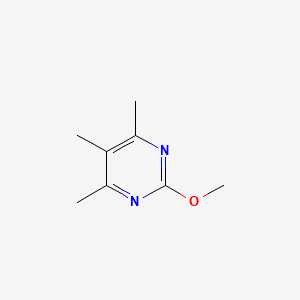
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

